2-Methoxy-4-methylbenzothioamide
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Overview
Description
2-Methoxy-4-methylbenzothioamide is an organic compound with the molecular formula C9H11NOS It is a derivative of benzothioamide, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methylbenzothioamide typically involves the reaction of 2-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the thioamide. The reaction conditions generally include:
Reagents: 2-methoxy-4-methylbenzoic acid, thionyl chloride, ammonia or amine.
Solvents: Tetrahydrofuran (THF) or other suitable organic solvents.
Temperature: Room temperature to moderate heating.
Reaction Time: Several hours to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylbenzothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Methoxy-4-methylbenzothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylbenzothioamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of key enzymes and signaling pathways, such as the suppression of NF-κB and MAPK activation . These interactions can lead to the modulation of various cellular processes, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzothioamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Methoxy-4-nitroaniline: Contains a nitro group instead of a thioamide group, leading to different chemical and biological properties.
2-Methoxy-4-vinylphenol:
Uniqueness
2-Methoxy-4-methylbenzothioamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11NOS |
---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
2-methoxy-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C9H11NOS/c1-6-3-4-7(9(10)12)8(5-6)11-2/h3-5H,1-2H3,(H2,10,12) |
InChI Key |
TXHAAIIDDSAHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=S)N)OC |
Origin of Product |
United States |
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